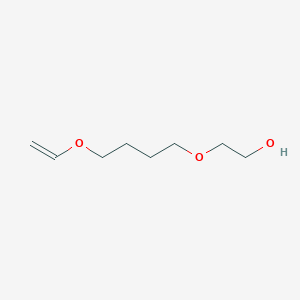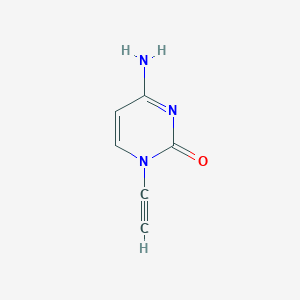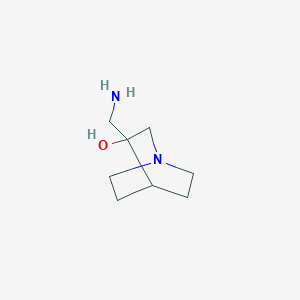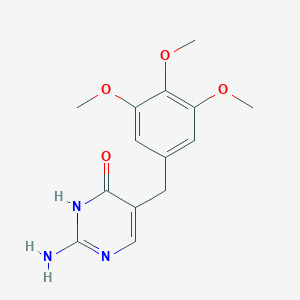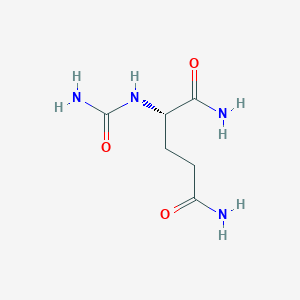
(2S)-2-(carbamoylamino)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(carbamoylamino)pentanediamide, also known as L-arginine, is a semi-essential amino acid that is required for the synthesis of proteins in the body. It is an important precursor for the synthesis of nitric oxide, a molecule that regulates blood flow, immune function, and neurotransmission. L-arginine is also involved in the urea cycle, a process that converts toxic ammonia into urea for excretion.
Mechanism Of Action
(2S)-2-(carbamoylamino)pentanediamide acts as a substrate for the enzyme nitric oxide synthase, which converts (2S)-2-(carbamoylamino)pentanediamide into nitric oxide. Nitric oxide is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to increased blood flow. It also has anti-inflammatory and anti-platelet effects.
Biochemical And Physiological Effects
(2S)-2-(carbamoylamino)pentanediamide has been shown to improve endothelial function, which is the ability of blood vessels to dilate in response to increased blood flow. This effect is thought to be mediated by nitric oxide. (2S)-2-(carbamoylamino)pentanediamide has also been shown to enhance immune function by increasing the production of white blood cells and antibodies. It may also have anti-cancer effects by inhibiting the growth of tumor cells.
Advantages And Limitations For Lab Experiments
(2S)-2-(carbamoylamino)pentanediamide is widely available and relatively inexpensive, making it an attractive compound for laboratory experiments. However, it is important to note that (2S)-2-(carbamoylamino)pentanediamide is a semi-essential amino acid, meaning that it is required for normal physiological function. Therefore, high doses of (2S)-2-(carbamoylamino)pentanediamide may have unintended effects on the body.
Future Directions
There are several areas of research that could benefit from further investigation of (2S)-2-(carbamoylamino)pentanediamide. These include:
1. The role of (2S)-2-(carbamoylamino)pentanediamide in the treatment of cardiovascular disease, including hypertension, atherosclerosis, and heart failure.
2. The potential use of (2S)-2-(carbamoylamino)pentanediamide as an adjuvant therapy for cancer treatment.
3. The effects of (2S)-2-(carbamoylamino)pentanediamide on the gut microbiome and its potential use as a prebiotic.
4. The use of (2S)-2-(carbamoylamino)pentanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. The potential use of (2S)-2-(carbamoylamino)pentanediamide as a therapeutic agent for wound healing and tissue repair.
In conclusion, (2S)-2-(carbamoylamino)pentanediamide is a semi-essential amino acid that has been extensively studied for its potential health benefits. It is involved in the synthesis of nitric oxide, a molecule that regulates blood flow, immune function, and neurotransmission. (2S)-2-(carbamoylamino)pentanediamide has been shown to improve endothelial function, enhance immune function, and promote wound healing. It is an attractive compound for laboratory experiments due to its availability and relatively low cost. Further research is needed to fully understand the potential therapeutic applications of (2S)-2-(carbamoylamino)pentanediamide.
Synthesis Methods
(2S)-2-(carbamoylamino)pentanediamide can be synthesized in the body from citrulline, another amino acid. However, it can also be obtained from dietary sources such as meat, fish, and dairy products. In the laboratory, (2S)-2-(carbamoylamino)pentanediamide can be synthesized by reacting L-citrulline with N-carbobenzoxy-(2S)-2-(carbamoylamino)pentanediamide ethyl ester in the presence of a catalyst.
Scientific Research Applications
(2S)-2-(carbamoylamino)pentanediamide has been extensively studied for its potential health benefits. It has been shown to improve blood flow, enhance immune function, and promote wound healing. It is also used as a dietary supplement for athletes and bodybuilders to improve exercise performance and muscle growth.
properties
CAS RN |
134958-17-1 |
|---|---|
Product Name |
(2S)-2-(carbamoylamino)pentanediamide |
Molecular Formula |
C6H12N4O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)pentanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-4(11)2-1-3(5(8)12)10-6(9)13/h3H,1-2H2,(H2,7,11)(H2,8,12)(H3,9,10,13)/t3-/m0/s1 |
InChI Key |
NQBHBXSQWRBTIE-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N)NC(=O)N |
SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Other CAS RN |
134958-17-1 |
synonyms |
N(alpha)-carbamoyl-L-glutamine-1-amide N(alpha)-carbamoylglutamine-1-amide NCGA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



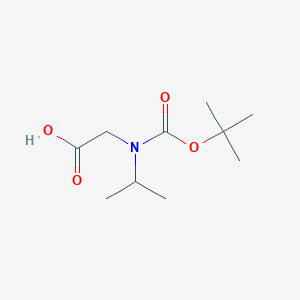
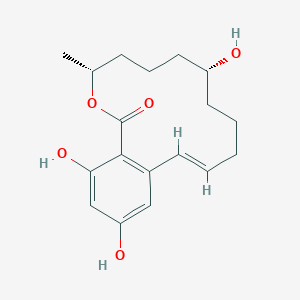
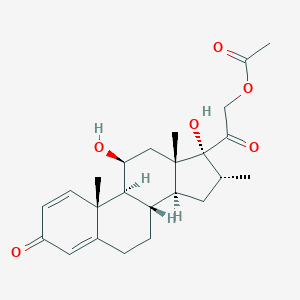
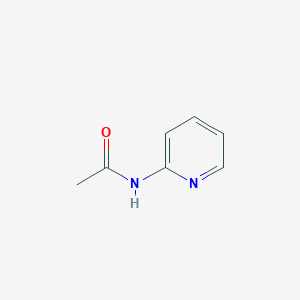
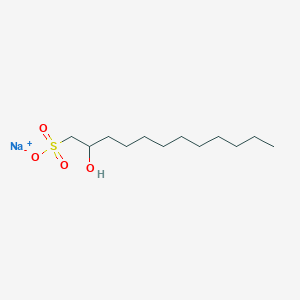
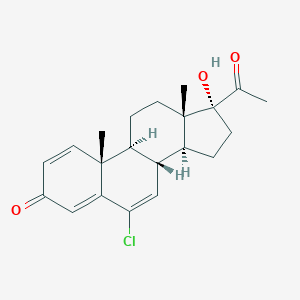
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
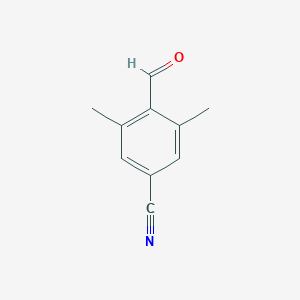
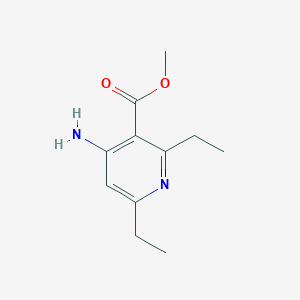
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
